molecular formula C26H32N2O4 B12036892 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12036892
M. Wt: 436.5 g/mol
InChI Key: CURLXSAHDHKGQA-ZNTNEXAZSA-N
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Description

This compound is a pyrrol-2-one derivative characterized by a 1,5-dihydro-2H-pyrrol-2-one core substituted with a 4-butoxy-3-methylbenzoyl group at position 4, a 2-(dimethylamino)ethyl chain at position 1, and a phenyl group at position 3. Its molecular formula is C29H38N2O6, with an average mass of 510.63 g/mol and a monoisotopic mass of 510.272987 g/mol . The compound lacks defined stereocenters, simplifying its synthesis but limiting stereochemical diversity in biological interactions .

Properties

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O4/c1-5-6-16-32-21-13-12-20(17-18(21)2)24(29)22-23(19-10-8-7-9-11-19)28(15-14-27(3)4)26(31)25(22)30/h7-13,17,23,29H,5-6,14-16H2,1-4H3/b24-22+

InChI Key

CURLXSAHDHKGQA-ZNTNEXAZSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3)O)C

Origin of Product

United States

Preparation Methods

Incorporation of the 2-(Dimethylamino)ethyl Side Chain

The 2-(dimethylamino)ethyl group is introduced through alkylation of the pyrrolone nitrogen. A two-step sequence is commonly employed:

  • Mitsunobu Reaction : React the hydroxylated pyrrolone intermediate with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

  • Amine Quaternization : Treat the intermediate with dimethylamine in methanol at 50°C.

Optimized Conditions

  • Molar Ratio : 1:1.2 (pyrrolone to dimethylamine)

  • Reaction Time : 12–24 hours

  • Yield : 72–90%.

Structural Characterization and Validation

Spectroscopic Data

  • Molecular Formula : C₂₆H₃₂N₂O₄.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 5H, Ph), 6.90 (d, J = 8.4 Hz, 1H, ArH), 6.75 (s, 1H, ArH), 4.10 (t, J = 6.4 Hz, 2H, OCH₂), 3.60 (m, 2H, NCH₂), 2.35 (s, 6H, N(CH₃)₂).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1645 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal X-ray analysis of a related derivative (8e) confirmed the trans configuration of aryl groups at positions 3 and 5, supporting the structural assignment of the target compound.

Industrial-Scale Production and Scalability

Large-scale synthesis (≥1 kg) employs cost-effective solvents like n-heptane or toluene and minimizes purification steps. A representative protocol includes:

Step Conditions Outcome
CyclizationToluene, 120–130°C, 2 h97% yield
Alkylationn-Heptane, 70–100°C, 7 h90% yield
Final PurificationHexane/MTBE wash>99.5% purity

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing aldol condensation during acylation.

  • Solution : Use of bulky bases (e.g., LDA) to suppress enolate formation.

Oxidative Degradation

  • Issue : Decomposition of the 5-hydroxy group under acidic conditions.

  • Mitigation : Conduct reactions under inert atmosphere (N₂/Ar) .

Chemical Reactions Analysis

Types of Reactions

4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol .

Scientific Research Applications

The compound 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, identified by its PubChem CID 6103132, is a complex organic molecule with potential applications in various scientific research fields. This article will explore its applications, focusing on scientific research, and provide comprehensive data tables and case studies.
Molecular Formula: C29H38N2O6
Molecular Weight: 510.6 g/mol
InChI: InChI=1S/C29H38N2O6/c1-7-9-16-37-22-12-11-21(17-19(22)3)27(32)25-26(31(15-14-30(4)5)29(34)28(25)33)20-10-13-23(36-8-2)24(18-20)35-6/h10-13,17-18,26,32H,7-9,14-16H2,1-6H3/b27-25-
SMILES: CCCCOC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OCC)OC)/O)C .

Scientific Research Applications

Pharmaceutical Research

The compound has been explored for its potential pharmacological properties. It is part of a library of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones synthesized through a three-component condensation approach . This class of compounds is known for their diverse biological activities, including anticancer properties .

Anticancer Studies

Research has identified this compound as a novel anticancer agent through screening in drug libraries on multicellular spheroids . The unique structure and functional groups present in the molecule contribute to its ability to interact with cellular targets involved in cancer progression.

Synthetic Chemistry

The synthesis of this compound involves complex organic reactions that are valuable

Mechanism of Action

The mechanism of action of 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and synthetic yields of 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one with analogous pyrrol-2-one derivatives reported in the literature.

Compound ID / Name R1 (Aroyl Group) R2 (Position 5 Substituent) R3 (Position 1 Substituent) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound 4-Butoxy-3-methylbenzoyl Phenyl 2-(Dimethylamino)ethyl 510.63 Not reported Not reported High lipophilicity due to butoxy group; dimethylaminoethyl enhances basicity
5-(4-Ethyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (18) 4-Methylbenzoyl 4-Ethylphenyl 2-Hydroxypropyl 380.18 243–245 5 Low yield; hydroxypropyl substituent increases polarity
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (20) 4-Methylbenzoyl 4-tert-Butylphenyl 2-Hydroxypropyl 408.21 263–265 62 High yield; tert-butyl enhances steric bulk
5-(4-Dimethylamino-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (21) 4-Methylbenzoyl 4-Dimethylaminophenyl 2-Hydroxypropyl 395.19 Not reported Not reported Dimethylamino group may improve solubility
5-(3,5-Dichloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (30) 4-Methylbenzoyl 3,5-Dichlorophenyl 2-Hydroxypropyl 420.09 245–247 18 Electron-withdrawing Cl groups may affect reactivity
4-Benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one Benzoyl 4-Methoxyphenyl 2-(Dimethylamino)ethyl 380.44 Not reported Not reported Methoxy group enhances electron density; lacks butoxy chain

Key Structural and Functional Comparisons:

Aroyl Group Variations: The target compound’s 4-butoxy-3-methylbenzoyl group (vs. Electron-donating groups (e.g., methoxy in ) vs. electron-withdrawing groups (e.g., Cl in ) influence electronic properties and binding interactions.

Position 1 Substituents: 2-(Dimethylamino)ethyl (target compound and ) introduces basicity, which may improve solubility in acidic environments compared to hydroxypropyl derivatives (e.g., ).

Synthetic Yields :

  • Yields for similar compounds vary widely (5–62%), with tert-butyl-substituted derivatives (e.g., compound 20 ) showing higher efficiency due to favorable crystallization.

Thermal Stability :

  • Melting points correlate with substituent rigidity; tert-butyl (263–265°C ) and dichlorophenyl (245–247°C ) derivatives exhibit higher thermal stability than the target compound (data unreported).

Research Findings and Implications:

  • Structure-Activity Relationship (SAR): The butoxy group in the target compound may enhance metabolic stability compared to shorter alkoxy chains (e.g., ethoxy or methoxy) . Dimethylaminoethyl substituents are associated with improved bioavailability in related compounds .
  • Synthetic Challenges :

    • Low yields in compounds like 18 (5% ) highlight difficulties in isolating polar hydroxypropyl derivatives.
    • Dichlorophenyl derivatives (e.g., 30 ) require reflux conditions, suggesting reduced reactivity of electron-deficient aryl groups.

Biological Activity

The compound 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a member of the pyrrolidine class and has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Molecular Characteristics

  • Molecular Formula : C27H33N3O6
  • Molecular Weight : 495.6 g/mol
  • IUPAC Name : (4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-phenylpyrrolidine-2,3-dione

Structural Features

The compound features a pyrrolidine core substituted with various functional groups, including a butoxy group, a dimethylaminoethyl side chain, and a hydroxyl group. These modifications are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl group may facilitate hydrogen bonding with target sites, while the dimethylaminoethyl group can enhance lipophilicity, aiding in membrane permeability.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a ligand for various receptors, potentially influencing signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds in the pyrrolidine class. For instance, analogs have shown significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study: Analogous Compounds

A study on a related compound demonstrated an IC50 value of 0.3 μM against cancer cells, indicating potent antiproliferative effects. This suggests that structural similarities may confer comparable biological activities.

CompoundIC50 (μM)Cancer Type
Compound A0.3ALL
Compound B0.5Neuroblastoma
Compound C1.2Breast Cancer

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining efficacy and safety profiles.

Toxicological Studies

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, it may also pose risks if not properly managed. For example:

  • Acute Toxicity : Harmful if swallowed.
  • Environmental Impact : May cause long-lasting harmful effects to aquatic life.

Structural Comparison

The uniqueness of this compound lies in its specific combination of functional groups compared to other pyrrolidine derivatives. This structural diversity can lead to varied biological effects.

CompoundStructural FeaturesNotable Activity
Compound ADimethylamino groupAnticancer
Compound BHydroxy groupAntioxidant
This CompoundButoxy & Hydroxy groupsPotential Enzyme Inhibitor

Research Applications

The compound's diverse functional groups make it suitable for various research applications:

  • Medicinal Chemistry : As a scaffold for developing new drugs.
  • Biochemical Assays : Potential use as a probe or ligand in enzyme assays.

Q & A

Q. Table 1: Yield Variation with Substituents

SubstituentYield (%)Purification MethodReference
4-tert-Butylphenyl62MeOH recrystallization
3-Trifluoromethylphenyl9Cold H2O precipitation
Allyl amine52Et2O/MeOH wash

Basic Question: What analytical techniques are critical for structural characterization?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and hydrogen bonding. For example, compound 15m showed distinct aromatic proton signals at δ 7.2–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) validates molecular formulas. Compound 20 had an observed m/z of 408.2273 (calc. 408.2097) .
  • Infrared Spectroscopy (FTIR) : Hydroxyl (O-H) and carbonyl (C=O) stretches at ~3200 cm⁻¹ and ~1700 cm⁻¹ confirm functional groups .

Advanced Question: How do substituents influence structure-activity relationships (SAR) in this compound class?

Methodological Answer:
SAR studies reveal:

  • Aromatic Substituents : Electron-withdrawing groups (e.g., -CF₃) reduce yield but may enhance biological activity by altering electron density. Compound 25 (3-CF₃) showed distinct reactivity despite low yield .
  • Alkylamino Side Chains : The 2-(dimethylamino)ethyl group enhances solubility and potential receptor binding. Analogues with diethylamino or morpholinyl groups (e.g., compound 41) exhibit varied pharmacokinetic profiles .
  • Hydroxy Position : The 3-hydroxy group is critical for hydrogen bonding with biological targets, as seen in similar compounds inhibiting enzymes .

Q. Table 2: Substituent Effects on Key Properties

CompoundSubstituentBiological Activity HypothesisReference
214-DimethylaminophenylEnhanced solubility
384-IsopropylphenylSteric hindrance modulation
194-FluorophenylElectrophilic interaction

Advanced Question: How can computational modeling improve reaction design for novel analogues?

Methodological Answer:
The ICReDD framework integrates quantum chemistry and machine learning:

  • Reaction Path Search : Quantum calculations predict transition states and intermediates, reducing trial-and-error. For example, optimizing allyl amine reactions (compound 36) could benefit from simulating electron density shifts .
  • Data-Driven Optimization : Machine learning models trained on existing data (e.g., substituent effects from –4) recommend optimal conditions (solvent, catalyst) for new derivatives .

Advanced Question: How to resolve contradictions in experimental data (e.g., yield discrepancies)?

Methodological Answer:
Contradictions arise from variables like reaction scale, solvent purity, or side reactions. Systematic approaches include:

  • Control Experiments : Replicate compound 25’s synthesis (9% yield) with varying water purity to assess precipitate formation issues .
  • By-Product Analysis : Use LC-MS to identify intermediates in low-yield reactions (e.g., compound 30’s 18% yield) .
  • Cross-Validation : Compare NMR data of compounds 20 and 38 to confirm substituent placement despite yield differences .

Advanced Question: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:
Key challenges and solutions:

  • Solvent Volume : Large-scale recrystallization (e.g., compound 30) requires optimizing MeOH-to-water ratios to avoid impurities .
  • Catalyst Efficiency : Transition-metal catalysts may need replacement with greener alternatives (e.g., enzyme-mediated reactions) .
  • Continuous Flow Reactors : Adopt flow chemistry (as in ) to enhance reproducibility and reduce reaction time .

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